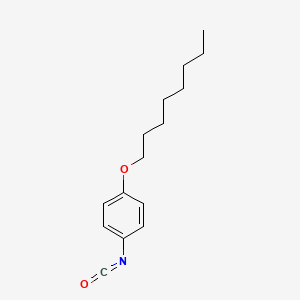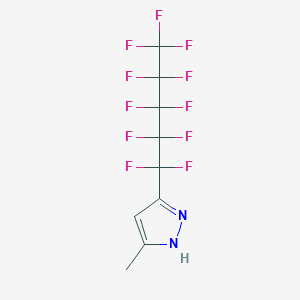![molecular formula C13H19ClN2 B1597936 [1-(4-氯苯基)-2-吡咯烷-1-基乙基]-甲基胺 CAS No. 170119-33-2](/img/structure/B1597936.png)
[1-(4-氯苯基)-2-吡咯烷-1-基乙基]-甲基胺
描述
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is a compound that features a pyrrolidine ring, a phenyl group substituted with chlorine, and an ethylamine chain
科学研究应用
Chemistry
In chemistry, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, including antibacterial activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
It is known that pyrrolidine derivatives can exhibit a broad spectrum of therapeutic activities .
Action Environment
It is known that the reaction conditions can influence the synthesis and the reaction outcomes of pyrrolidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, reduced amine derivatives, and oxidized products .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups, such as 4-chlorophenyl derivatives, exhibit comparable chemical behavior.
Uniqueness
The uniqueness of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its specific substitution pattern and the presence of both pyrrolidine and phenyl groups make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLYUGYCHIPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374052 | |
| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170119-33-2 | |
| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
![N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B1597855.png)


![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)

![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)






![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)
